1-Benzothiophene-3-carboxylic acid
Overview
Description
1-Benzothiophene-3-carboxylic acid is an organic compound with the chemical formula C9H6O2S. It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom in its ring structure. This compound is known for its presence in various chemical reactions and processes, making it a valuable molecular scaffold in medicinal chemistry .
Mechanism of Action
- Intramolecular Heterocyclization :
- Thioarylation :
- Ullmann Cross Coupling :
- Two-Step Synthesis :
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzothiophene-3-carboxylic acid can be synthesized through various methods. One common approach involves the tandem Rhodium-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates . Another method includes the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides . Additionally, a two-step method has been proposed where arylacetic acid esters are condensed with methyl esters of dithiocarboxylic acids .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The use of catalysts such as Copper Bromide and 1,10-Phenanthroline in Ullmann cross-coupling reactions is also common in industrial settings .
Chemical Reactions Analysis
1-Benzothiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of thiols or thioethers.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogenation, metal hydrides.
Substitution: Thionyl chloride, phosphorus pentachloride.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
1-Benzothiophene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: This compound is a precursor for the development of pharmaceuticals, including anti-inflammatory and anticancer agents.
Industry: It is utilized in the production of organic semiconductors and other advanced materials
Comparison with Similar Compounds
1-Benzothiophene-3-carboxylic acid can be compared with other similar compounds such as:
- Benzofuran-2-carboxylic acid
- Thianaphthene-2-carboxylic acid
- Coumarin-3-carboxylic acid
- 2-Thiophenecarboxylic acid
Uniqueness: this compound is unique due to its sulfur-containing heterocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable scaffold for the development of novel pharmaceuticals and advanced materials .
Properties
IUPAC Name |
1-benzothiophene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2S/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBLTQNCQJXSNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345034 | |
Record name | 1-Benzothiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5381-25-9 | |
Record name | 1-Benzothiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo[b]thiophene-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research presented in the paper "New methods for synthesis of 1-benzothiophene-3-carboxylic acid derivatives (microreview)"?
A1: The research focuses on new synthetic methods for creating derivatives of this compound []. This suggests that the paper explores different chemical reactions and strategies to modify the core structure of this compound, potentially leading to compounds with altered properties and applications.
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